Taurodeoxycholate-d6 (sodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Taurodeoxycholate-d6 (sodium salt) is a deuterium-labeled derivative of taurodeoxycholate sodium salt. It is a bile salt-related anionic detergent used primarily for the isolation of membrane proteins, including inner mitochondrial membrane proteins . The deuterium labeling makes it particularly useful in various scientific research applications, especially in the field of drug development and pharmacokinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of taurodeoxycholate-d6 (sodium salt) involves the deuteration of taurodeoxycholate sodium salt. This process typically includes the incorporation of stable heavy isotopes of hydrogen (deuterium) into the taurodeoxycholate molecule . The reaction conditions often involve the use of deuterated reagents and solvents to achieve a high degree of deuterium incorporation .
Industrial Production Methods
Industrial production of taurodeoxycholate-d6 (sodium salt) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The compound is typically produced in powder form and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Taurodeoxycholate-d6 (sodium salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions involving the bile salt moiety are possible, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Strong nucleophiles like sodium methoxide are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted bile salts .
Scientific Research Applications
Taurodeoxycholate-d6 (sodium salt) has a wide range of scientific research applications:
Chemistry: Used as a detergent in the isolation and study of membrane proteins.
Biology: Employed in studies involving membrane protein interactions and functions.
Medicine: Utilized in drug development, particularly in pharmacokinetic studies to trace the metabolic pathways of drugs.
Industry: Applied in the formulation of various biochemical assays and diagnostic tools
Mechanism of Action
The mechanism of action of taurodeoxycholate-d6 (sodium salt) involves its role as a detergent. It solubilizes membrane proteins by disrupting the lipid bilayer, allowing for the isolation and study of these proteins. The deuterium labeling also aids in tracing the compound in metabolic studies, providing insights into its pharmacokinetic and metabolic profiles .
Comparison with Similar Compounds
Similar Compounds
Taurochenodeoxycholic acid: Another bile acid with similar detergent properties.
Tauroursodeoxycholic acid: Known for its neuroprotective and anti-apoptotic properties.
Uniqueness
Taurodeoxycholate-d6 (sodium salt) is unique due to its deuterium labeling, which enhances its utility in pharmacokinetic studies. This labeling allows for precise tracing and quantitation in metabolic studies, making it a valuable tool in drug development .
Conclusion
Taurodeoxycholate-d6 (sodium salt) is a versatile compound with significant applications in scientific research. Its unique properties, particularly the deuterium labeling, make it an invaluable tool in various fields, including chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C26H45NNaO6S |
---|---|
Molecular Weight |
528.7 g/mol |
InChI |
InChI=1S/C26H45NO6S.Na/c1-16(4-9-24(30)27-12-13-34(31,32)33)20-7-8-21-19-6-5-17-14-18(28)10-11-25(17,2)22(19)15-23(29)26(20,21)3;/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/t16-,17-,18-,19+,20-,21+,22+,23+,25+,26-;/m1./s1/i10D2,14D2,15D2; |
InChI Key |
DIBGIDJLTRRMCC-OZJSCCOISA-N |
Isomeric SMILES |
[2H]C1(C[C@]2([C@H](CC[C@@H]3[C@@H]2C([C@@H]([C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)O)C)O)([2H])[2H])C([C@@H]1O)([2H])[2H])C)[2H].[Na] |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.